1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea, also known as FPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBU is a urea derivative that acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea' involves the reaction of 3-fluorophenylpiperidine with 1-hydroxybutan-2-one followed by the reaction of the resulting product with urea.
Starting Materials
3-fluorophenylpiperidine, 1-hydroxybutan-2-one, urea
Reaction
Step 1: React 3-fluorophenylpiperidine with 1-hydroxybutan-2-one in the presence of a suitable catalyst to form the corresponding ketone intermediate., Step 2: Isolate the ketone intermediate and react it with urea in the presence of a suitable catalyst to form the final product, 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea.
Mechanism Of Action
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in the development of addiction and other neuropsychiatric disorders.
Biochemical And Physiological Effects
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and protecting dopaminergic neurons. 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has also been shown to modulate the release of dopamine in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more targeted studies of the receptor's function. However, one limitation of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea. One area of interest is the development of more potent analogs of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea's therapeutic effects, as well as its potential side effects and limitations. Finally, clinical trials are needed to determine the safety and efficacy of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in humans, which may pave the way for its use as a therapeutic agent in the treatment of neuropsychiatric disorders.
Scientific Research Applications
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to improve cognitive function in animal models of schizophrenia, and to protect dopaminergic neurons in animal models of Parkinson's disease.
properties
IUPAC Name |
1-[1-(3-fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-2-13(11-21)18-16(22)19-14-6-4-8-20(10-14)15-7-3-5-12(17)9-15/h3,5,7,9,13-14,21H,2,4,6,8,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMWWUINJEGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CCCN(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.